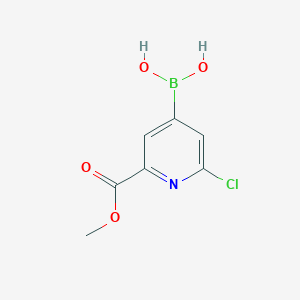

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid

Description

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid (CAS: 2225170-53-4) is a boronic acid derivative featuring a pyridine ring substituted with a chlorine atom at position 2, a methoxycarbonyl group (-COOMe) at position 6, and a boronic acid (-B(OH)₂) at position 4. Its molecular formula is C₇H₆BClNO₄, with a molecular weight of 225.39 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are pivotal in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

(2-chloro-6-methoxycarbonylpyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPCHEPNKZCWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid typically involves the borylation of 2-Chloro-6-(methoxycarbonyl)pyridine. This process can be achieved through various methods, including the use of boronic esters as intermediates . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or esters and reduction to form boranes.

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that boronic acids, including 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid, can act as proteasome inhibitors, which are crucial in cancer treatment. Its derivatives have been evaluated for their ability to inhibit cell growth in various cancer cell lines. For example, studies indicated that modifications to the pyridine structure can enhance anticancer activity against breast cancer cells (MCF-7) and other malignancies .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. A study demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex structures through various reactions such as Suzuki coupling, where it acts as a boron source . This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Materials Science

Dye and Pigment Production

In the industrial sector, this compound is explored for producing dyes and pigments. Its unique chemical structure allows for the creation of materials with specific optical properties, making it suitable for applications in coatings and plastics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative analysis of various pyridine derivatives, 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid was found to inhibit cell proliferation in MCF-7 breast cancer cells significantly. Structure-activity relationship (SAR) studies revealed that specific substituents on the pyridine ring enhanced its potency as an anticancer agent.

Case Study 2: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several boronic acid derivatives, including 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid. The results showed that modifications to the methoxycarbonyl group improved activity against common pathogenic bacteria, indicating potential for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the electrophile (aryl or vinyl halide) . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

2-Chloro-6-(ethoxycarbonyl)pyridine-4-boronic acid, pinacol ester (CAS: 741709-70-6)

- Structure : Ethoxycarbonyl (-COOEt) at position 6 and pinacol ester protecting the boronic acid.

- Pinacol esters improve stability and shelf life but require hydrolysis to activate the boronic acid .

- Applications : Used in reactions requiring controlled release of the boronic acid.

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 1446486-10-7)

- Structure : Trifluoromethyl (-CF₃) at position 6 instead of methoxycarbonyl.

- Key Differences :

- Applications : Valuable in synthesizing fluorinated pharmaceuticals or agrochemicals.

2-Chloro-4-methoxypyridine-5-boronic acid (CAS: 1072946-20-3)

- Structure : Methoxy (-OMe) at position 4 and boronic acid at position 5.

- Key Differences :

- Applications : Suited for coupling reactions requiring meta-substituted products.

Heterocycle Variations

5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid (CAS: 2377608-92-7)

- Structure : Thiophene ring instead of pyridine, with -Cl at position 5 and -COOMe at position 2.

- Key Differences :

- Applications : Used in synthesizing conjugated polymers or heterocyclic drugs.

6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid (CAS: 2377609-72-6)

- Structure: Quinoline core with -Cl at position 6 and -COOMe at position 6.

- Enhanced rigidity may limit coupling efficiency in sterically hindered environments .

Comparative Data Table

Research Findings and Reactivity Trends

- Electronic Effects: Methoxycarbonyl (-COOMe) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the boronic acid site, facilitating transmetalation in Suzuki reactions .

- Steric Considerations: Pinacol esters (e.g., CAS 741709-70-6) require deprotection, adding steps to synthesis workflows . Quinoline-based boronic acids (e.g., CAS 2377609-72-6) exhibit lower solubility in polar solvents due to extended aromaticity .

- Stability :

Biological Activity

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications, including drug discovery and development. This article aims to explore the biological activity of 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following structural features:

- Chlorine atom at the 2-position of the pyridine ring.

- Methoxycarbonyl group at the 6-position, which enhances its reactivity.

- Boron functional group , which is critical for its biological interactions.

The mechanism of action for boronic acids typically involves the inhibition of proteases and enzymes through reversible binding. Specifically, 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid may interact with serine proteases or cysteine proteases, modulating their activity and influencing various signaling pathways.

Biological Activity

Recent studies have demonstrated several biological activities associated with this compound:

-

Anticancer Activity :

- Boronic acids have been shown to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that compounds similar to 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid exhibit significant cytotoxicity against various cancer cell lines by disrupting protein homeostasis within the cell .

- Antibacterial Properties :

- Enzyme Inhibition :

Case Studies

Several case studies illustrate the efficacy of boronic acids, including 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid:

Research Findings

Recent literature emphasizes the importance of boron-containing compounds in drug development:

- A review highlighted that boronic acids are increasingly being utilized as scaffolds for developing new therapeutic agents due to their unique binding properties and versatility in chemical modifications .

- Another study reported that derivatives of boronic acids show promise in clinical settings, particularly in combination therapies for cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-(methoxycarbonyl)pyridine-4-boronic acid?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Step 1: Methylation of a chloropyridine precursor to introduce the methoxycarbonyl group. Oxidation of a methyl group using potassium permanganate (KMnO₄) under controlled conditions (90–95°C) can yield carboxylic acid derivatives, as demonstrated in analogous methoxypyridine syntheses .

- Step 2: Boronation via Miyaura borylation, employing a palladium catalyst and bis(pinacolato)diboron (B₂Pin₂) in anhydrous solvents like DMF or THF. Boronic ester intermediates (e.g., pinacol esters) are often isolated and stored at 0–6°C to prevent decomposition .

- Step 3: Hydrolysis of the boronic ester under mild acidic conditions to yield the final boronic acid.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions on the pyridine ring and boronic acid functionality .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>97% by GC/HPLC) as per supplier standards for boronic acid derivatives .

- Elemental Analysis: Combustion analysis to confirm empirical formula (e.g., C₈H₇BClNO₄) .

- Melting Point: Consistency with literature values (e.g., 160–167°C for related methoxycarbonyl pyridines) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid, given its steric and electronic constraints?

The chloro and methoxycarbonyl groups create steric hindrance and electron-withdrawing effects, which can slow coupling. Optimization strategies include:

- Catalyst Selection: Bulky ligands like SPhos or RuPhos enhance turnover in hindered systems.

- Solvent Choice: Mixed solvents (e.g., toluene/water) improve solubility of polar intermediates .

- Base Screening: Cs₂CO₃ or K₃PO₄ may mitigate dehalogenation side reactions common with electron-deficient aryl halides .

- Reaction Monitoring: Use LC-MS to detect undesired protodeboronation or homocoupling by-products .

Q. How does the compound’s stability impact experimental design, and what storage conditions are recommended?

- Stability Issues: Boronic acids are prone to hydrolysis and oxidation. The chloro substituent may exacerbate sensitivity to light/moisture.

- Storage: Anhydrous conditions at 0–6°C in amber vials, as recommended for structurally similar boronic esters .

- Handling: Use inert atmospheres (N₂/Ar) during synthesis and coupling reactions to prevent decomposition .

Q. How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

Yield discrepancies often arise from:

- By-Product Formation: Protodeboronation or debenzylation during coupling. TLC or HPLC tracking identifies these early .

- Impurity Carryover: Incomplete purification of intermediates (e.g., residual pinacol from boronic ester hydrolysis). Column chromatography with optimized eluents (e.g., EtOAc/hexane gradients) improves separation .

- Catalyst Poisoning: Trace moisture or oxygen in solvents deactivates palladium. Rigorous solvent drying (e.g., molecular sieves) and degassing are critical .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particulates .

- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How does this compound compare to analogous pyridine boronic acids in electronic and steric profiles?

- Electronic Effects: The methoxycarbonyl group is strongly electron-withdrawing, reducing boronic acid reactivity in cross-couplings compared to electron-rich analogs (e.g., 4-methoxyphenylboronic acid) .

- Steric Effects: The 2-chloro and 6-methoxycarbonyl substituents create a congested ortho environment, necessitating tailored catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.